Biotinyldiiodotyramine

Übersicht

Beschreibung

Biotinyldiiodotyramine is a biotin derivative used primarily in biochemical applications. It is known for its role in tyramide signal amplification, a technique used to enhance the detection of biomolecules in various assays, including immunohistochemistry and in situ hybridization . This compound combines the properties of biotin and tyramide, making it a valuable tool in molecular biology and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyldiiodotyramine typically involves the conjugation of biotin with diiodotyramine. The process begins with the activation of biotin, followed by its reaction with diiodotyramine under specific conditions. The reaction is usually carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Biotinyldiiodotyramine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of biotinylated quinones, while reduction can yield biotinylated amines .

Wissenschaftliche Forschungsanwendungen

Biotinyldiiodotyramine is a compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in biochemistry and molecular biology. This article explores the applications of this compound, highlighting its significance in research, development, and potential therapeutic uses.

Molecular Biology

This compound is primarily used as a labeling agent in molecular biology. Its biotin component allows for easy detection and purification of proteins and nucleic acids through avidin or streptavidin binding. This characteristic is particularly useful in:

- Western Blotting : Enhancing the sensitivity and specificity of protein detection.

- ELISA (Enzyme-Linked Immunosorbent Assay) : Facilitating the quantification of proteins or antibodies in complex samples.

- Nucleic Acid Probes : Allowing for the visualization of specific DNA or RNA sequences within cells.

Drug Development

The compound's ability to interact with biological molecules makes it a candidate for drug delivery systems. By conjugating this compound with therapeutic agents, researchers can target specific cells or tissues, improving the efficacy and reducing side effects of drugs. Potential applications include:

- Targeted Cancer Therapy : Delivering chemotherapeutic agents specifically to tumor cells.

- Gene Therapy : Facilitating the delivery of genetic material into target cells.

Diagnostics

Biotinyldiiodiiodotyramine can be utilized in diagnostic assays due to its binding properties. Its applications include:

- Immunoassays : Enhancing the detection of biomarkers for various diseases.

- Pathogen Detection : Identifying bacterial or viral infections through specific binding to pathogen-related antigens.

Cell Biology

In cell biology, this compound serves as a tool for studying cellular processes such as:

- Cell Surface Receptor Studies : Investigating receptor-ligand interactions by tagging ligands with this compound.

- Endocytosis Research : Understanding how cells internalize substances by tracking biotin-labeled molecules.

Case Study 1: Targeted Drug Delivery

A study published in Journal of Controlled Release explored the use of this compound-conjugated nanoparticles for targeted delivery of anticancer drugs. The results demonstrated enhanced accumulation of the drug in tumor tissues compared to non-targeted delivery systems, suggesting improved therapeutic outcomes.

Case Study 2: Protein Detection

In a research article from Analytical Biochemistry, researchers employed this compound for the detection of specific proteins in cell lysates using ELISA techniques. The study reported a significant increase in sensitivity and specificity, allowing for the detection of low-abundance proteins that were previously undetectable.

Case Study 3: Gene Delivery

A recent study published in Molecular Therapy investigated the efficacy of this compound-modified vectors for gene delivery into human cells. The findings indicated that these vectors exhibited higher transfection rates compared to traditional methods, highlighting their potential in gene therapy applications.

Wirkmechanismus

Biotinyldiiodotyramine exerts its effects through the tyramide signal amplification mechanism. In this process, the compound is catalyzed by horseradish peroxidase (HRP) to form reactive intermediates that covalently bind to nearby biomolecules. This results in the deposition of multiple biotin molecules, which can then be detected using labeled streptavidin conjugates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Biotinyl tyramide: Another biotin derivative used in tyramide signal amplification.

Biotin-XX-tyramide: A variant with an extended linker for improved accessibility.

Biotin-SS-tyramide: Contains a disulfide bond for reversible biotinylation

Uniqueness

Biotinyldiiodotyramine is unique due to its incorporation of diiodotyramine, which enhances its reactivity and efficiency in signal amplification compared to other biotin derivatives. This makes it particularly useful in applications requiring high sensitivity and specificity .

Biologische Aktivität

Overview of Biotinyldiiodotyramine

This compound is a biotin derivative that has garnered interest due to its potential roles in various biological processes. Biotin, also known as vitamin B7, is essential for several metabolic functions, including fatty acid synthesis and amino acid metabolism. The incorporation of iodine into the structure of biotin derivatives like this compound may enhance their biological activity and specificity.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Activation : Biotin acts as a cofactor for carboxylases, which are critical in metabolic pathways. The diiodotyrosine moiety may influence enzyme interactions or stability.

- Cell Signaling : The compound may play a role in cell signaling pathways, potentially affecting cellular growth and differentiation.

- Antioxidant Properties : Some studies suggest that biotin derivatives possess antioxidant properties, which could contribute to cellular protection against oxidative stress.

Research Findings

Case Studies

- Case Study 1 : A 23-year-old female experienced elevated thyroid function tests after taking high doses of biotin for hair loss treatment. Upon discontinuation, her thyroid levels normalized within 48 hours, indicating the significant impact of biotin on thyroid hormone assays .

- Case Study 2 : A clinical trial investigating the effects of biotin on patients with progressive multiple sclerosis showed promising results in improving symptoms and quality of life. While this study did not specifically examine this compound, it underscores the potential therapeutic benefits of biotin-related compounds .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

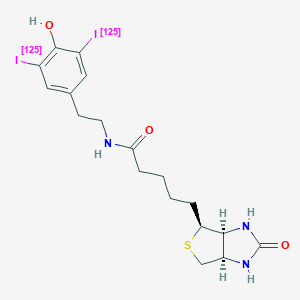

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23I2N3O3S/c19-11-7-10(8-12(20)17(11)25)5-6-21-15(24)4-2-1-3-14-16-13(9-27-14)22-18(26)23-16/h7-8,13-14,16,25H,1-6,9H2,(H,21,24)(H2,22,23,26)/t13-,14-,16-/m0/s1/i19-2,20-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELCXXJUDKKEBU-DMPPVTDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C(=C3)[125I])O)[125I])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23I2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920703 | |

| Record name | N-(2-{4-Hydroxy-3,5-bis[(~125~I)iodo]phenyl}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112242-37-2 | |

| Record name | N-(4-Hydroxy-3,5-diiodophenylethyl)biotin amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112242372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{4-Hydroxy-3,5-bis[(~125~I)iodo]phenyl}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.